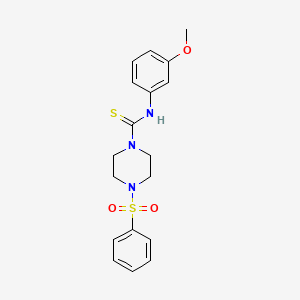
N-(3-methoxyphenyl)-4-(phenylsulfonyl)-1-piperazinecarbothioamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(3-methoxyphenyl)-4-(phenylsulfonyl)-1-piperazinecarbothioamide, also known as MPSP, is a compound that has gained interest in scientific research due to its potential therapeutic properties.
Aplicaciones Científicas De Investigación
N-(3-methoxyphenyl)-4-(phenylsulfonyl)-1-piperazinecarbothioamide has been studied for its potential therapeutic properties in various fields, including cancer research, neurology, and cardiovascular disease. In cancer research, this compound has been shown to inhibit the growth of cancer cells by inducing apoptosis and cell cycle arrest. In neurology, this compound has been studied for its potential to protect against neurodegeneration and improve cognitive function. In cardiovascular disease, this compound has been shown to have vasodilatory effects and improve endothelial function.
Mecanismo De Acción
The mechanism of action of N-(3-methoxyphenyl)-4-(phenylsulfonyl)-1-piperazinecarbothioamide is not fully understood, but it has been shown to interact with various molecular targets, including ion channels, enzymes, and receptors. This compound has been shown to modulate the activity of voltage-gated potassium channels, inhibit the activity of matrix metalloproteinases, and activate the PPARγ receptor.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects, including anti-inflammatory, antioxidant, and anti-tumor properties. This compound has been shown to inhibit the production of pro-inflammatory cytokines, scavenge free radicals, and induce cell death in cancer cells.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using N-(3-methoxyphenyl)-4-(phenylsulfonyl)-1-piperazinecarbothioamide in lab experiments is its potential therapeutic properties, which make it a promising candidate for drug development. However, one limitation is the lack of understanding of its mechanism of action, which makes it difficult to optimize its therapeutic potential.
Direcciones Futuras
There are several future directions for research on N-(3-methoxyphenyl)-4-(phenylsulfonyl)-1-piperazinecarbothioamide, including further studies on its mechanism of action, optimization of its therapeutic potential, and development of novel derivatives with improved properties. Additionally, this compound could be studied for its potential in other fields, such as immunology and infectious diseases.
In conclusion, this compound is a compound that has gained interest in scientific research due to its potential therapeutic properties. Further research is needed to fully understand its mechanism of action and optimize its therapeutic potential. This compound has the potential to be a promising candidate for drug development in various fields, including cancer research, neurology, and cardiovascular disease.
Métodos De Síntesis
N-(3-methoxyphenyl)-4-(phenylsulfonyl)-1-piperazinecarbothioamide can be synthesized through a multi-step process involving the reaction of 3-methoxyphenylpiperazine with phenylsulfonyl chloride and thiourea. The resulting compound has been characterized using various analytical techniques, including NMR spectroscopy and mass spectrometry.
Propiedades
IUPAC Name |
4-(benzenesulfonyl)-N-(3-methoxyphenyl)piperazine-1-carbothioamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21N3O3S2/c1-24-16-7-5-6-15(14-16)19-18(25)20-10-12-21(13-11-20)26(22,23)17-8-3-2-4-9-17/h2-9,14H,10-13H2,1H3,(H,19,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UBQKLNRJUWIJRL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)NC(=S)N2CCN(CC2)S(=O)(=O)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21N3O3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
391.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N~1~-cycloheptyl-N~2~-[(4-fluorophenyl)sulfonyl]-N~2~-methylglycinamide](/img/structure/B5806286.png)
![N-[2-(acetylamino)phenyl]-2-(2-methoxyphenyl)acetamide](/img/structure/B5806287.png)
![9-methyl-5-(methylthio)-8,9,10,11-tetrahydropyrido[4',3':4,5]thieno[3,2-e]tetrazolo[1,5-c]pyrimidine](/img/structure/B5806308.png)

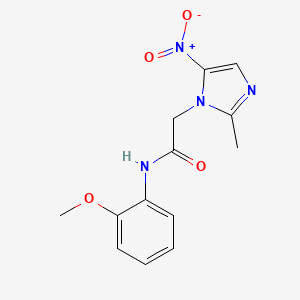
![4-methyl-1-[(2-methylphenoxy)acetyl]piperidine](/img/structure/B5806336.png)

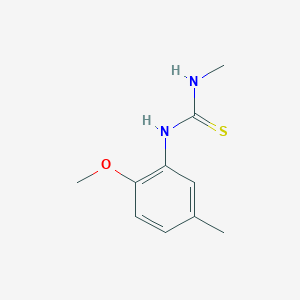
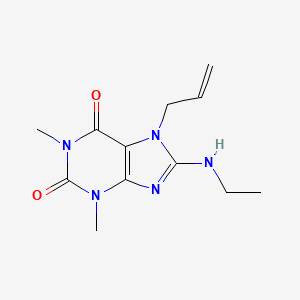
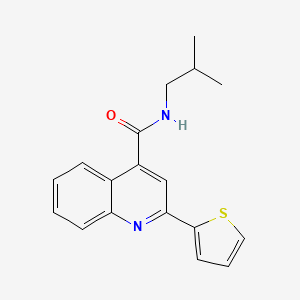
![1-(2-fluorophenyl)-4-[3-(2-nitrophenyl)-2-propen-1-yl]piperazine](/img/structure/B5806381.png)
![N-(4-chloro-2-methylphenyl)-3-[(2-pyrazinylcarbonyl)hydrazono]butanamide](/img/structure/B5806382.png)
![N-[3-chloro-4-(1-pyrrolidinyl)phenyl]-2-phenylacetamide](/img/structure/B5806386.png)
![N-[2-methoxy-5-(propionylamino)phenyl]-2-furamide](/img/structure/B5806387.png)